1-Phenylpropane-1,3-diamine
Overview
Description
1-Phenylpropane-1,3-diamine is a chemical compound that is part of the broader class of 1,3-diamines, which are known for their significance in natural products and as building blocks in synthetic organic chemistry. These compounds are characterized by having two amine groups separated by a single carbon atom .
Synthesis Analysis
The synthesis of 1-Phenylpropane-1,3-diamine and related compounds can be achieved through various methods. A notable approach is the multi-enzymatic synthesis of phenylpropanolamines
Scientific Research Applications
Metal-Directed Synthesis and DNA Interaction
- The compound has been used in metal-directed synthesis to produce acyclic and macrocyclic complexes with potential applications in catalysis and material science. For example, its copper(II) complex exhibits modest DNA cleavage activity, suggesting applications in biochemistry and molecular biology (Robertson et al., 2004).
Calcimimetic Properties
- Derivatives of 1-Phenylpropane-1,3-diamine have shown calcimimetic activity, acting on the calcium-sensing receptor (CaSR). This activity indicates potential therapeutic applications in treating diseases related to calcium homeostasis (Dauban et al., 2000).
Asymmetric Synthesis
- The compound has been utilized in asymmetric synthesis, producing chiral 1,2-diamines with high enantioselectivity. These diamines serve as ligands or chiral auxiliaries in various asymmetric reactions, highlighting their significance in the development of pharmaceuticals and fine chemicals (Cho et al., 2019).
Catalysis
- 1-Phenylpropane-1,3-diamine derivatives have been used as catalysts in the Cu(II)-catalyzed Henry reaction, achieving significant chemical yields and enantiomeric excesses. This demonstrates their utility in catalytic processes for the synthesis of biologically active molecules (Tydlitát et al., 2015).
Material Science
- In the context of material science, the diamine has been explored for the synthesis of new polymers and polyimides, offering properties like high thermal stability and solubility in organic solvents. Such materials are promising for applications in electronics, coatings, and advanced composites (Kausar et al., 2010).
Safety And Hazards
1-Phenylpropane-1,3-diamine is classified as a dangerous substance. The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
1-phenylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDPCRJUQLPMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515945 | |
Record name | 1-Phenylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpropane-1,3-diamine | |
CAS RN |
4888-74-8 | |
Record name | 1-Phenylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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